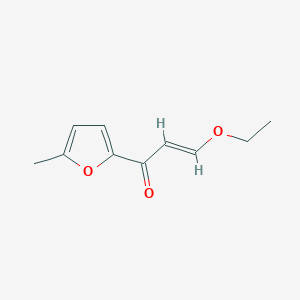

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(E)-3-ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C10H12O3/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+ |

InChI Key |

UWTFOVVLTAZOTG-VOTSOKGWSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1=CC=C(O1)C |

Canonical SMILES |

CCOC=CC(=O)C1=CC=C(O1)C |

Origin of Product |

United States |

Preparation Methods

Chalcone Formation via Claisen-Schmidt Condensation

The most common and straightforward method to prepare chalcones, including those with furan substituents, is the Claisen-Schmidt condensation between an aromatic or heteroaromatic aldehyde and an acetophenone derivative under basic or acidic conditions.

-

- 5-Methylfurfural (5-methylfuran-2-carbaldehyde)

- Ethoxyacetophenone or ethoxy-substituted acetophenone analogs

-

- Base-catalyzed (e.g., NaOH, KOH) in ethanol or other suitable solvents

- Room temperature to mild heating (25–60 °C)

- Reaction times vary from 2 to 24 hours depending on conditions

-

- Formation of the enolate ion from the ketone

- Nucleophilic attack on the aldehyde carbonyl carbon

- Dehydration to form the α,β-unsaturated ketone (chalcone)

This method yields This compound with good regioselectivity and moderate to high yields (typically 70–90%).

Regiospecific Synthesis of 5-Substituted Furans from 1,1-Diethoxyalk-3-yn-2-ones

An alternative and more specialized method involves the regiospecific preparation of substituted furans from 5-substituted derivatives of 1,1-diethoxyalk-3-yn-2-ones. This approach is particularly useful for synthesizing furans with precise substitution patterns, including 5-methyl groups.

-

- Treatment of 1,1-diethoxy-5-methylalk-3-yn-2-one derivatives with nucleophiles capable of Michael addition

- The nucleophile selectively adds to position 4 of the furan ring, while the formyl or diethoxymethyl group occupies positions 2 or 3

-

- High regioselectivity and yield (up to excellent yields reported)

- Scalability from small to large scale synthesis

- Flexibility in the choice of nucleophile and substituent at C-5

-

- Mild temperatures (ambient to reflux)

- Solvents such as tetrahydrofuran (THF) or ethanol

- Catalysts or bases depending on nucleophile nature

This method allows the synthesis of the furan core with the 5-methyl substituent already installed, followed by functionalization to introduce the propenone moiety.

Transition Metal-Catalyzed Cycloisomerization Approaches

Recent advances have demonstrated the utility of transition metal catalysts (e.g., gold, rhodium) to promote cycloisomerization of acyclic precursors bearing alkynyl and carbonyl functionalities to form substituted furans.

-

- 1,1-diethoxy-5-methylalk-3-yn-2-ones or related alkynyl intermediates

-

- (Triphenylphosphine)gold(I) triflate for gold catalysis

- Rhodium complexes such as [Rh(rac-BINAP)]BF4

-

- Heating in toluene or dichloromethane at 80–110 °C

- Reaction times from 1 to 12 hours

-

- Efficient formation of substituted furans with high regioselectivity

- Subsequent functionalization steps to install the chalcone moiety

This method offers a modern, catalytic alternative to classical syntheses, often with improved selectivity and milder conditions.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 5-Methylfurfural + Ethoxyacetophenone | NaOH/EtOH, RT to 60 °C, 2–24 h | 70–90 | Simple, widely used, moderate to high yield |

| Regiospecific Furan Synthesis | 1,1-Diethoxy-5-methylalk-3-yn-2-one | Michael addition, mild heating | Up to >90 | High regioselectivity, scalable |

| Transition Metal-Catalyzed Cycloisomerization | Alkynyl precursors + catalysts (Au, Rh) | 80–110 °C, 1–12 h | 59–89 | Catalytic, mild, regioselective |

Research Outcomes and Analysis

Selectivity: The regiospecific preparation methods from 1,1-diethoxyalk-3-yn-2-ones provide excellent control over the substitution pattern on the furan ring, crucial for obtaining the 5-methyl substitution in the target compound.

Scalability: Both the classical Claisen-Schmidt condensation and the regiospecific furan synthesis methods have been demonstrated to perform well on both small and large scales, facilitating practical synthesis for research and industrial purposes.

Yield Optimization: Optimization of reaction conditions such as solvent, temperature, and catalyst loading in metal-catalyzed cycloisomerization has led to improved yields and selectivity, making these methods attractive for complex furan derivatives.

Functional Group Compatibility: The mild conditions of the regiospecific and catalytic methods allow for the presence of sensitive functional groups such as the ethoxy substituent on the propenone moiety, preserving the integrity of the molecule during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects. For example, its antinociceptive activity is thought to be associated with the inhibition of pro-inflammatory mediators and the modulation of pain pathways .

Comparison with Similar Compounds

Key Observations :

- Substitutions on the phenyl ring (e.g., methoxy, fluorine) in analogs correlate with varied biological activities, suggesting the ethoxy group could modulate receptor interactions uniquely.

Pharmacological Activities

Antinociceptive Effects

- DMFP : Exhibits dose-dependent antinociception in mice (0.1–5.0 mg/kg, i.p.), mediated via TRPV1 receptor inhibition and glutamatergic system modulation.

- DMPF-1 : Shows similar antinociceptive activity, with additional involvement of nitric oxide–cyclic GMP–potassium channel pathways.

- 3s and 3t : Demonstrated anti-influenza activity, highlighting the role of substituents in diversifying biological targets.

Comparison : The ethoxy group’s electron-donating nature may alter receptor binding affinity compared to methoxy or halogenated analogs.

Wound Healing and Antimicrobial Activity

- DMFP and DMPF-1 : Exhibit wound-healing properties via TGF-β and GSK3-β interaction, with antimicrobial effects against Staphylococcus aureus (inhibition zones: 8.5–9.67 mm).

Toxicity Profiles

- DMFP : No adverse effects reported at antinociceptive doses (up to 5.0 mg/kg).

Gap : Toxicity data for the ethoxy derivative are absent but may be extrapolated to suggest a favorable safety profile due to structural similarities.

Physicochemical and Spectroscopic Data

Inference : The ethoxy group would introduce distinct NMR signals (e.g., δ ~1.3–1.5 ppm for CH3CH2O and δ ~4.0 ppm for OCH2).

Biological Activity

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

This compound belongs to the chalcone class of compounds, characterized by a conjugated system that includes an ethoxy group and a furan moiety. The molecular formula is CHO, with a molecular weight of approximately 222.25 g/mol. Its structural features contribute to its unique chemical reactivity and biological activity.

Research indicates that this compound may interact with specific enzymes or receptors, influencing various biochemical pathways. This interaction could lead to modulation of enzyme activity or receptor signaling, which is critical for understanding its potential therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access and catalytic activity.

- Receptor Modulation : It may influence receptor signaling pathways, potentially affecting cellular responses related to inflammation and oxidative stress.

Antioxidant Properties

Chalcones are known for their antioxidant activities, which help in scavenging free radicals. Preliminary studies suggest that this compound exhibits significant antioxidant properties, although specific mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison with structurally similar compounds is essential. The table below summarizes some notable analogs:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one | Similar furan and unsaturated carbonyl structure | Different alkoxy group may affect solubility and reactivity |

| 3-Ethoxy-1-(5-ethylfuran-2-y)prop-2-en-1-one | Ethyl group instead of methyl on furan | Potentially altered biological activity due to larger substituent |

| (E)-4-Hydroxychalcone | Lacks the furan moiety but retains similar aromatic characteristics | Known for significant tyrosinase inhibitory activity |

The unique combination of functional groups in 3-Ethoxy-1-(5-methylfuran-2-y)prop-2-en-1-one distinguishes it from these analogs, potentially enhancing its pharmacological profile.

Study on Antioxidant Activity

A study examining the antioxidant effects of chalcone derivatives found that compounds with similar structures exhibited varying degrees of radical scavenging ability. While direct data on 3-Ethoxy-1-(5-methylfuran-2-y)prop-2-en-1-one is lacking, the trends observed suggest it may possess comparable activities .

Antimicrobial Efficacy

Research on related compounds has demonstrated antibacterial potency superior to standard drugs like ampicillin and streptomycin. Such findings imply that 3-Ethoxy-1-(5-methylfuran-2-y)prop-2-en-1-one could also exhibit significant antimicrobial properties warranting further investigation .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 3-Ethoxy-1-(5-methylfuran-2-y)prop-2-en-1-one. Key areas for future studies include:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Mechanistic Studies : To clarify the specific interactions with biological targets.

- Structure–Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

Q & A

Basic Questions

Q. How is 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one synthesized, and what spectroscopic methods confirm its structure?

- Synthesis Methodology :

- Step 1 : Condensation of 5-methylfuran-2-carbaldehyde with ethoxy-substituted propanone derivatives under acidic or basic catalysis (e.g., NaOH or HCl in ethanol) to form the α,β-unsaturated ketone backbone via Claisen-Schmidt condensation .

- Step 2 : Purification via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures.

- Structural Confirmation :

- IR Spectroscopy : Detection of the carbonyl (C=O) stretch near 1630–1670 cm⁻¹ and furan ring C-O-C vibrations at ~1250 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : Doublets for the α,β-unsaturated protons (δ ~7.2–7.8 ppm, J ≈ 15–16 Hz) and signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) .

- ¹³C NMR : Carbonyl carbon resonance at δ ~190–200 ppm and furan ring carbons at δ ~105–155 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .

Q. What are the key structural features of this compound as determined by X-ray crystallography?

- Crystallographic Protocol :

- Data Collection : Single crystals grown via slow evaporation (e.g., in methanol/chloroform) are analyzed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K .

- Structure Solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for full-matrix least-squares refinement, achieving R-factors <0.06 (R₁) and wR₂ <0.15 .

- Key Features :

- Planarity : The α,β-unsaturated ketone moiety adopts an E-configuration with torsion angles ~175–180° .

- Intermolecular Interactions : Weak C-H···O hydrogen bonds between the carbonyl oxygen and adjacent furan/methoxy groups stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Computational Workflow :

- Geometry Optimization : B3LYP/6-311++G(d,p) basis set to optimize the molecular structure, comparing bond lengths/angles with XRD data .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO analysis to predict reactivity (e.g., nucleophilic/electrophilic sites) and charge transfer interactions .

- UV-Vis Simulation : Time-dependent DFT (TD-DFT) to calculate λmax, validated against experimental spectra (error <10 nm) .

- Applications :

- Nonlinear Optics (NLO) : High hyperpolarizability (β) values suggest potential for NLO materials .

- Reactivity Insights : Fukui indices identify reactive centers for electrophilic substitution (e.g., furan C5 position) .

Q. What strategies resolve contradictions between experimental (NMR/XRD) and computational data for chalcone derivatives?

- Case Study : Discrepancies in bond lengths or dihedral angles.

- Validation : Cross-check DFT functional (e.g., switching from B3LYP to M06-2X) and solvent effects (PCM model) .

- Dynamic Effects : Molecular dynamics (MD) simulations to account for crystal packing forces vs. gas-phase DFT calculations .

- Experimental Adjustments :

- Temperature-Dependent NMR : Probe conformational flexibility in solution vs. rigid crystal structures .

- Twinned Crystals : Use SHELXL TWIN commands to refine data from disordered/multiple domains .

Q. How can molecular mechanics predict mechanical properties (e.g., elasticity) of prop-2-en-1-one derivatives?

- Methodology :

- Force Field Parameterization : Use Universal Force Field (UFF) or COMPASS to model elastic constants (C₁₁, C₁₂) .

- Directional Analysis : Calculate Young’s modulus (E) and shear modulus (G) along crystallographic axes using Voigt-Reuss-Hill approximations .

- Outcomes :

- Elastic Stability : Verify Born stability criteria (e.g., C₁₁ > |C₁₂|) to assess structural integrity under stress .

- Anisotropy : Directional variations in E (e.g., higher stiffness along the conjugated π-system) .

Q. What experimental and theoretical approaches evaluate the antimicrobial activity of this compound?

- Experimental Design :

- Agar Dilution/Microbroth Assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., halogenated vs. methoxy substituents) .

- Theoretical Support :

- Molecular Docking : Simulate binding to microbial targets (e.g., DNA gyrase) using AutoDock Vina .

- QSAR Modeling : Relate logP, polar surface area, and H-bond donors/acceptors to MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.